Azane;borane

Description

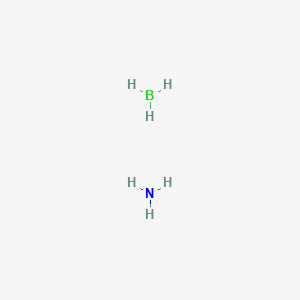

Azane;borane, commonly known as ammonia borane (NH₃BH₃), is a stable, crystalline compound composed of boron and nitrogen. It is a prototypical boron-nitrogen (B-N) material with a high hydrogen content of 19.6 wt%, making it a promising candidate for hydrogen storage applications . Its structure features a dative bond between the nitrogen lone pair of ammonia and the vacant p-orbital of borane. Unlike ethane (its isoelectronic counterpart), ammonia borane exhibits unique steric and electronic properties due to the polar B-N bond, which influences its dehydrogenation behavior and stability .

Properties

IUPAC Name |

azane;borane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH3.H3N/h2*1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMUUWMLOCZETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

30.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Energy Storage

Hydrogen Storage:

Ammonia borane is primarily recognized for its potential as a hydrogen storage material. It contains a high hydrogen content (approximately 19.6% by weight), making it an efficient candidate for hydrogen fuel applications. The compound can release hydrogen gas through thermal decomposition or hydrolysis, which can be harnessed in fuel cells.

- Direct Ammonia Borane Fuel Cells (DABFC):

Recent studies have demonstrated that ammonia borane can be used directly as an anode fuel in alkaline fuel cells. These cells exhibit high energy density and capacity, with an equilibrium voltage of 1.616 V and a capacity of 5200 A h kg⁻¹ . This application is significant for developing sustainable energy sources.

| Property | Value |

|---|---|

| Hydrogen Content | 19.6% by weight |

| Equilibrium Voltage | 1.616 V |

| Capacity | 5200 A h kg⁻¹ |

| Energy Density | 8400 W h kg⁻¹ |

Catalysis

Catalytic Reactions:

Ammonia borane serves as a reducing agent in various organic reactions, facilitating the formation of carbon-carbon bonds through hydroboration processes. It has been employed in the Suzuki coupling reaction, which is pivotal for synthesizing complex organic molecules .

- Radical Chemistry:

A novel method combining organoboron compounds with radical chemistry has shown that ammonia borane can induce unusual trans-selectivity in hydroboration reactions of alkynes, leading to the formation of valuable alkenyl boranes . This expands the utility of ammonia borane in synthetic organic chemistry.

Material Science

Synthesis of Advanced Materials:

Ammonia borane is also utilized in the synthesis of new materials with unique properties. For instance, its ability to form stable complexes with other elements allows for the development of advanced polymers and nanocomposites that exhibit enhanced thermal and mechanical properties.

- Case Study: Polymer Encapsulation

Research has indicated that encapsulating ammonia borane within polymer matrices can improve its stability and control the release kinetics of hydrogen during decomposition . This approach enhances its applicability in hydrogen storage systems.

Biological Applications

Potential Therapeutic Uses:

Emerging studies suggest that ammonia borane may have biological significance due to its interactions with biomolecules. Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development where boron-containing compounds have shown promise .

Comparison with Similar Compounds

Hydrazine Borane (N₂H₄BH₃)

- Hydrogen Content : Hydrazine borane has a higher theoretical hydrogen capacity (15.4 wt%) compared to ammonia borane, but its dehydrogenation is less controlled, often leading to explosive decomposition under heating .

- Stability : While ammonia borane dehydrogenates via controlled thermolysis or hydrolysis, hydrazine borane’s release of hydrogen is more exothermic and hazardous, limiting its practical use .

- Applications: Both compounds are studied for hydrogen storage, but hydrazine borane’s instability necessitates advanced catalysts (e.g., core-shell Cu@SiO₂ nanoparticles) to mitigate rapid gas release .

Comparison with Borane-Amine Adducts

Borane-amine adducts, such as trimethylamine-borane (NMe₃·BH₃) and 1-methylimidazole borane, are stabilized via B-N dative bonds. These compounds are air-stable and less volatile compared to free boranes, enabling safer handling .

- Reductive Properties : Trimethylamine-borane acts as a mild reducing agent in organic synthesis, selectively reducing carbonyl compounds to alcohols without over-reduction .

- Hypergolic Fuels : 1-Methylimidazole borane-tetrazole complexes exhibit rapid ignition (25 ms delay) and high specific impulse (351 s·g/cm³), outperforming traditional hypergolic fuels .

Comparison with Boranephosphonate Compounds

Boranephosphonates, where a phosphate oxygen is replaced by borane (e.g., compound 24a in ), mimic natural phosphodiesters but with enhanced stability and cellular uptake.

- Structural Flexibility: Unlike ammonia borane’s rigid B-N framework, boranephosphonates form dynamic P(III)-borane complexes, enabling tailored backbone modifications for drug delivery or nanomaterials .

- Applications : Neutral methylphosphine-borane linkages improve oligonucleotide cellular uptake, a feature absent in charged boranephosphonates .

Structural Comparisons with Isoelectronic Compounds

Ammonia borane and ethane (C₂H₆) are isoelectronic but differ significantly:

- Bonding : The B-N bond in ammonia borane is polar and shorter (1.58 Å) than ethane’s C-C bond (1.54 Å), leading to distinct hyperconjugation and steric repulsion effects .

- Internal Rotation : Ethane exhibits free internal rotation, while ammonia borane’s rotation is hindered by B-N bond polarity and steric interactions between H atoms .

Challenges and Solutions in Practical Implementation

- Byproduct Management: Ammonia borane hydrolysis generates borate salts (e.g., B(OH)₃), which are non-flammable but difficult to regenerate. Recent studies propose ionic liquid-mediated recycling .

- Stability Enhancement : Encapsulating ammonia borane in metal-organic frameworks (MOFs) improves thermal stability and controlled H₂ release .

Preparation Methods

Reaction Mechanism and Phase Separation

The process initiates with injecting Am·BH₃ into liquid NH₃ at a molar ratio R = NH₃:Am·BH₃ ≥ 5. Stirring induces the following transformation:

Post-stirring, the mixture separates into:

-

Light phase (1a): NH₃-rich solution containing dissolved NH₃BH₃ (≥95% purity)

-

Heavy phase (1b): Amine (Am) with trace decomposition byproducts

Isolation and Yield Optimization

Filtration under inert gas followed by vacuum drying at 20°C (10 mbar, 12 h) removes residual Am, yielding NH₃BH₃ with <0.5% impurities. Key parameters include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| NH₃:Am·BH₃ molar ratio | 5–51 | ↑ Ratio → ↑ Purity (98% at R=51) |

| Temperature (θ₁) | 20–40°C | >40°C → Am decomposition |

| Stirring duration | 30–60 min | Prolonged mixing ↑ phase cross-contamination |

This method achieves 85–92% yield with scalable reactor designs (Figure 1), enabling continuous NH₃ recycling.

Boric Acid Reduction via Isocyanate Intermediates

US3053630A discloses a two-stage synthesis from boric acid (H₃BO₃) using aryl/alkyl isocyanates and CO reduction. The pathway avoids hazardous solvents, favoring continuous operation.

Intermediate Formation

Stage 1: H₃BO₃ reacts with phenyl isocyanate (C₆H₅NCO) at 80–110°C:

Tri-substituted boron amides form as viscous intermediates.

CO Reduction to NH₃BH₃

Stage 2: Carbon monoxide (75 psi, 175°C) reduces the intermediate:

Recycled RNCO maintains stoichiometry, with yields dependent on CO pressure and residence time:

| Condition | Optimal Value | Outcome |

|---|---|---|

| CO pressure | 60–75 psi | 78% yield B₂H₆ (precursor) |

| Temperature | 175°C | Minimizes higher boranes (B₄H₁₀, B₅H₉) |

| H₃BO₃:RNC0 molar ratio | 1:3 | ↓ Unreacted H₃BO₃ |

While this route produces diborane (B₂H₆) as a byproduct, subsequent ammoniation yields NH₃BH₃.

Lewis Acid-Mediated Dehydrogenation of Ammonia Borane

A 2025 study (EJIC 202400727) explores NH₃BH₃-derived aminodiborane (ADB) and B₂H₆ synthesis using Lewis acids. Adjusting stoichiometry and temperature allows selective NH₃BH₃ regeneration.

ADB and B₂H₆ Formation Pathways

At 7.5 mol% BBr₃ (35–80°C):

Reducing BBr₃ to 1 mol% favors ADB:

Reaction Conditions and Product Distribution

| Lewis Acid | Concentration | Temperature | Main Product | Yield |

|---|---|---|---|---|

| BCl₃ | 7.5 mol% | 80°C | B₂H₆ | 89% |

| GaCl₃ | 7.5 mol% | 50°C | ADB | 76% |

| [Ph₃C]BF₄ | 7.5 mol% | 35°C | ADB | 68% |

ADB serves as a reducible intermediate, converting back to NH₃BH₃ under NH₃ atmosphere.

High-Purity Borane Gas via Lewis Acid/Base Adducts

CN104086576A details NH₃BH₃ precursor synthesis using Lewis acid/base pairs (e.g., AlCl₃:Et₂O). The method emphasizes gas-phase purification:

Synthesis and Purification Steps

-

Adduct Formation: Lewis base (Et₂O) in hexane reacts with BCl₃:

-

Thermal Decomposition: Heating at 120°C releases B₂H₆:

-

Purification: B₂H₆ gas passes through:

-

Low-temperature cooling (-80°C): Removes Cl₂

-

NaOH scrubbing: Eliminates residual HCl

-

Molecular sieves: Achieves 99.99% B₂H₆ purity

-

NH₃BH₃ Synthesis from B₂H₆

Subsequent ammoniation at -30°C yields NH₃BH₃:

This route’s 91% yield hinges on strict moisture control.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Energy Demand | Scalability |

|---|---|---|---|---|

| Amine Borane Ammonolysis | 92 | 99.5 | Low | High |

| Boric Acid Reduction | 78 | 97 | Moderate | Medium |

| Lewis Acid-Mediated | 89 | 98 | Low | High |

| Lewis Adduct Purification | 91 | 99.99 | High | Low |

The amine borane route offers the best balance of yield and scalability, while Lewis acid methods provide temperature-controlled selectivity.

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound derivatives with consistent stoichiometry?

- Methodological Guidance: Standardize precursor purification (e.g., sublimation for borane gases) and reaction quenching methods. Document batch-to-batch variability using control charts. Validate stoichiometry via X-ray crystallography and elemental analysis .

Q. How can researchers mitigate bias when interpreting spectroscopic data for this compound adducts?

- Methodological Guidance: Blind data analysis by multiple investigators. Use reference compounds (e.g., NaBH4 for <sup>11</sup>B NMR calibration) and publish raw spectra in supplementary materials. Apply PCA to spectral datasets to identify outliers .

Tables of Key Data

| Compound | Binding Energy (kcal/mol) | Enthalpy of Formation (kJ/mol) | Method | Reference ID |

|---|---|---|---|---|

| Diborane (B2H6) | 35 | 41.0 ± 16.7 | MBPT/NIST-JANAF | |

| Borane (BH3) | N/A | 106.7 ± 10.0 | Ion appearance | |

| Borazane (NH3BH3) | 30 | N/A | MBPT |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.